molecular formula C19H20N4O3S B11196109 3-(4-benzylpiperidine-1-carbonyl)-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

3-(4-benzylpiperidine-1-carbonyl)-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11196109
M. Wt: 384.5 g/mol
InChI Key: JVYLHIJESVBRME-UHFFFAOYSA-N
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Description

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE is a complex organic compound featuring a thiazolo[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE typically involves multi-step reactions. One common method includes the fusion of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in ethanol solvent at room temperature. This reaction is catalyzed by vanadium oxide loaded on fluorapatite, yielding high product efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain reaction conditions and optimize yield. The use of green chemistry principles, such as eco-friendly solvents and reusable catalysts, is emphasized to ensure sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with adenosine receptors, particularly the A2A receptor. This interaction inhibits the production of cyclic AMP (cAMP), leading to various downstream effects, including modulation of neurotransmitter release and immune responses .

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C19H20N4O3S/c1-22-17(24)15-14(20-19(22)26)16(27-21-15)18(25)23-9-7-13(8-10-23)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,20,26)

InChI Key

JVYLHIJESVBRME-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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